REACTION_CXSMILES
|
[CH3:1][C:2]1([CH3:43])[O:7][CH2:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:42])[CH2:13][N:14]([CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][O:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]3[CH:41]=[CH:40][CH:39]=[CH:38][CH:37]=3)C(OCC3C=CC=CC=3)=O)[CH:10]=[CH:11][C:4]=2[O:3]1>CO.[Pd]>[CH3:1][C:2]1([CH3:43])[O:7][CH2:6][C:5]2[CH:8]=[C:9]([CH:12]([OH:42])[CH2:13][NH:14][CH2:25][CH2:26][CH2:27][CH2:28][CH2:29][CH2:30][O:31][CH2:32][CH2:33][CH2:34][CH2:35][C:36]3[CH:37]=[CH:38][CH:39]=[CH:40][CH:41]=3)[CH:10]=[CH:11][C:4]=2[O:3]1
|
Name
|
|
Quantity
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0.9 g
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Type
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reactant
|
Smiles
|
CC1(OC2=C(CO1)C=C(C=C2)C(CN(C(=O)OCC2=CC=CC=C2)CCCCCCOCCCCC2=CC=CC=C2)O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
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Details
|
Once 50 ml H2 have been absorbed
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Type
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FILTRATION
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Details
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the catalyst is filtered off on decalite
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Type
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CONCENTRATION
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Details
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the filtrate concentrated to dryness
|
Name
|
|
Type
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product
|
Smiles
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CC1(OC2=C(CO1)C=C(C=C2)C(CNCCCCCCOCCCCC2=CC=CC=C2)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.69 g | |
YIELD: PERCENTYIELD | 99% | |
YIELD: CALCULATEDPERCENTYIELD | 99% |
Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |